molecular formula C10H6BrClN2O2 B13639536 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B13639536
M. Wt: 301.52 g/mol
InChI Key: NZFODZRBHAUWRP-UHFFFAOYSA-N
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Description

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position and a chlorine atom at the 4th position of the phenyl ring, attached to a pyrazole ring with a carboxylic acid functional group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate forms the pyrazole ring.

    Bromination: The bromine atom is introduced at the 4th position of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions.

    Chlorination: The chlorine atom is introduced at the 4th position of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position of the pyrazole ring through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Thionyl Chloride or Phosphorus Pentachloride: Used for chlorination reactions.

    Carbon Dioxide: Used for carboxylation reactions under high pressure and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A similar compound with a methyl group instead of a carboxylic acid group.

    4-bromophenylacetic acid: A compound with a bromine atom on the phenyl ring and a carboxylic acid group.

Uniqueness

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and carboxylic acid groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)

InChI Key

NZFODZRBHAUWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)Cl

Origin of Product

United States

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